molecular formula C10H12ClNO3S B14827570 N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14827570
M. Wt: 261.73 g/mol
InChI Key: HBILHBGHULTBDE-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.728 g/mol It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

N-(3-chloro-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(13,14)12-9-4-2-3-8(11)10(9)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

HBILHBGHULTBDE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-chloro-2-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{3-Chloro-2-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

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